molecular formula C15H10F2N2O4 B2812059 N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide CAS No. 941963-04-8

N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide

Cat. No.: B2812059
CAS No.: 941963-04-8
M. Wt: 320.252
InChI Key: IWQDNRHTRCWPBJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide is a synthetic organic compound that belongs to the class of oxalamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the difluorophenyl group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Oxalamide formation: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride, followed by the addition of the difluorophenylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of benzo[d][1,3]dioxole oxides and difluorophenyl oxides.

    Reduction: Formation of reduced benzo[d][1,3]dioxole derivatives and difluorophenyl derivatives.

    Substitution: Formation of substituted benzo[d][1,3]dioxole and difluorophenyl derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)ethanediamide can be compared with other similar compounds, such as:

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-dichlorophenyl)oxalamide: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-dimethylphenyl)oxalamide:

The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole ring and the difluorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O4/c16-10-3-1-8(5-11(10)17)18-14(20)15(21)19-9-2-4-12-13(6-9)23-7-22-12/h1-6H,7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQDNRHTRCWPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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